molecular formula C17H17N5OS B2410439 N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286702-24-6

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2410439
CAS No.: 1286702-24-6
M. Wt: 339.42
InChI Key: GHKQZNWVSGNKRP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups, a pyrimidopyrimidine moiety, and a thioacetamide linkage. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioacetamide intermediate: This step involves the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then treated with sodium hydrosulfide to yield N-(2,5-dimethylphenyl)-2-thioacetamide.

    Synthesis of the pyrimidopyrimidine moiety: The pyrimidopyrimidine core can be synthesized through a multi-step process involving the condensation of appropriate precursors such as 2-aminopyrimidine and 4,6-dichloropyrimidine in the presence of a base like potassium carbonate.

    Coupling reaction: The final step involves the coupling of the thioacetamide intermediate with the pyrimidopyrimidine moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride to yield the corresponding amine.

    Substitution: The phenyl ring and pyrimidopyrimidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted pyrimidopyrimidines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating signaling pathways through receptor binding. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: shares structural similarities with other thioacetamide derivatives and pyrimidopyrimidine compounds.

    Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar aromatic structure but different functional groups.

    2,6-Pyridinedicarboxamide: Similar in terms of the pyridine ring but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-4-5-11(2)14(6-10)22-15(23)8-24-17-13-7-18-12(3)21-16(13)19-9-20-17/h4-7,9H,8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKQZNWVSGNKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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